molecular formula C12H17Cl B8649827 2-Chloro-5-Tert-Butyl-1,3-Dimethylbenzene

2-Chloro-5-Tert-Butyl-1,3-Dimethylbenzene

Cat. No.: B8649827
M. Wt: 196.71 g/mol
InChI Key: NTIXAWZDPREBKN-UHFFFAOYSA-N
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Description

2-Chloro-5-Tert-Butyl-1,3-Dimethylbenzene is a useful research compound. Its molecular formula is C12H17Cl and its molecular weight is 196.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17Cl

Molecular Weight

196.71 g/mol

IUPAC Name

5-tert-butyl-2-chloro-1,3-dimethylbenzene

InChI

InChI=1S/C12H17Cl/c1-8-6-10(12(3,4)5)7-9(2)11(8)13/h6-7H,1-5H3

InChI Key

NTIXAWZDPREBKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 500 mL round bottom flask 4.50 g of 2-bromo-5-tert-butyl-1,3-dimethylbenzene (18.6 mmol) and 9.50 g of NiCl2.6H2O (40.0 mmol) were added. Then 30 mL of N,N-dimethylformamide was added to the flask, giving a blue-green solution. The flask was fitted with a condenser and was left to reflux with stirring. After 0.5 hours the solution was dark blue. After refluxing for 5 days the mixture was cooled to rt and then diluted with 25 mL of 2 M HCl. The aqueous phase was extracted with 40 mL of ethyl acetate. The volatiles were removed from the extract by evaporation to give a white solid. (91% conversion to the title product) All of the solids were dissolved in 25 mL of N,N-dimethylformamide and the solution was placed in a 125 mL round bottom flask. Then 5.1 g of NiCl2.6H2O (21.5 mmol) was added to the flask. The flask was fitted with a condenser and was left to reflux with stirring. After 0.5 hours the solution was dark blue. After refluxing for 5 days the mixture was cooled to rt and then diluted with 25 mL of 2 M HCl. The aqueous phase was extracted with 40 mL of ethyl acetate. The volatiles were removed from the extract by evaporation to give a white solid. C12H17Cl, fw=196.72. Yield 3.51 g, 95.6%. Mp: 39° C. (melt). 1H NMR (300 MHz, CDCl3): δ 7.01(s, 2H), 2.30 (s, 6H), 1.22 (s, Rf=0.69 (cyclohexane/silica).
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
NiCl2.6H2O
Quantity
9.5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a 500 mL round bottom flask 4.50 g of 2-bromo-5-tert-butyl-1,3-dimethylbenzene (18.6 mmol) and 9.50 g of NiCl2.6 H2O (40.0 mmol) were added. Then 30 mL of N,N-dimethylformamide was added to the flask, giving a blue-green solution. The flask was fitted with a condenser and was left to reflux with stirring. After 0.5 hours the solution was dark blue. After refluxing for 5 days the mixture was cooled to rt and then diluted with 25 mL of 2 M HCl. The aqueous phase was extracted with 40 mL of ethyl acetate. The volatiles were removed from the extract by evaporation to give a white solid. (91% conversion to the title product) All of the solids were dissolved in 25 mL of N,N-dimethylformamide and the solution was placed in a 125 mL round bottom flask. Then 5.1 g of NiCl2·6 H2O (21.5 mmol) was added to the flask. The flask was fitted with a condenser and was left to reflux with stirring. After 0.5 hours the solution was dark blue. After refluxing for 5 days the mixture was cooled to rt and then diluted with 25 mL of 2 M HCl. The aqueous phase was extracted with 40 mL of ethyl acetate. The volatiles were removed from the extract by evaporation to give a white solid. C12H17Cl, fw=196.72. Yield 3.51 g, 95.6%. Mp: 39° C. (melt). 1H NMR (300 MHz, CDCl3): δ 7.01 (s, 2H), 2.30 (s, 6H), 1.22 (s, 9H). Rf=0.69 (cyclohexane/silica).
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mmol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
9.5 g
Type
catalyst
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

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